![molecular formula C6H11N3O2 B2451067 3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole CAS No. 1417636-25-9](/img/structure/B2451067.png)
3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole
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Description
3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole, commonly known as DMMT, is a synthetic compound that belongs to the triazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Scientific Research Applications
Supramolecular Chemistry and Materials Science
- Hybrid Supramolecular Compounds : A study detailed the synthesis of Ag/1,2,4-triazole/polyoxometalates (POMs) hybrid supramolecular family, showing diverse structural assemblies ranging from tetranuclear clusters to high-dimensional frameworks. These compounds exhibit potential semiconductor properties and interesting photoluminescence, highlighting their utility in materials science (Q. Zhai et al., 2007).
Organic Synthesis
- Synthesis of Glycerol-Derived 1,2,3-Triazoles : Glycerol was utilized as a starting material to synthesize a series of 1,2,3-triazoles, demonstrating their efficacy in controlling fungal pathogens and showcasing their potential in agricultural applications (A. Costa et al., 2017).
Click Chemistry in Drug Discovery
- Click Chemistry Applications : The copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes is noted for its reliability and specificity. The resulting triazoles engage in hydrogen bonding and dipole interactions with biological targets, underscoring their significance in medicinal chemistry (H. Kolb & K. B. Sharpless, 2003).
Anticancer Activities
- Anticancer Potential of 1,3-Dimethyl-1,2,3-Triazolium Salts : An innovative synthesis route for 1,3-dimethyl-1,2,3-triazolium salts was developed, paving the way for further research into their significant anticancer activities against various cancer cell lines (Jaya P. Shrestha & C. Chang, 2013).
Corrosion Inhibition
- Corrosion Inhibition of Carbon Steel : A novel triazole-based cationic gemini surfactant was synthesized and found to be an excellent inhibitor for corrosion of A3 steel in hydrochloric acid, suggesting its utility in industrial applications (L. Qiu et al., 2005).
Bioisostere in Medicinal Chemistry
- 1,2,3-Triazole as a Bioisostere : The versatility of the 1,2,3-triazole ring, characterized by various bioactivities, is highlighted as a bioisostere for the design of new active molecules in drug discovery (Elisa Bonandi et al., 2017).
properties
IUPAC Name |
3-(dimethoxymethyl)-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-9-4-7-8-5(9)6(10-2)11-3/h4,6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYKASYCFRAQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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